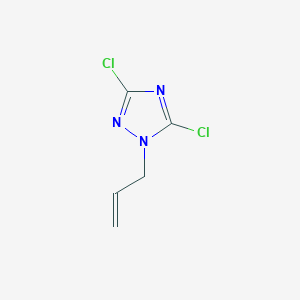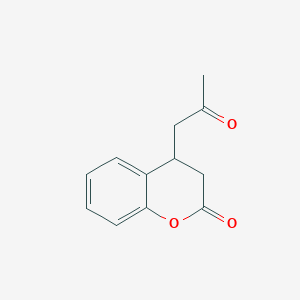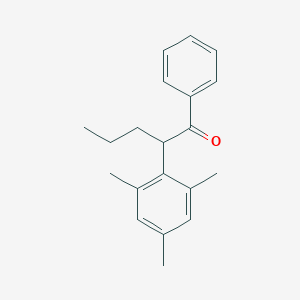
2,2,3-Trimethyl-2H-oxiren-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-2H-oxiren-1-ium is an organic compound characterized by its unique structure, which includes an oxirane ring substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-2H-oxiren-1-ium typically involves the reaction of suitable precursors under specific conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly oxidizing agents and catalysts is also a focus to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-2H-oxiren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: The methyl groups on the oxirane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and other reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols.
科学的研究の応用
2,2,3-Trimethyl-2H-oxiren-1-ium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials due to its reactive oxirane ring.
作用機序
The mechanism of action of 2,2,3-Trimethyl-2H-oxiren-1-ium involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with different functional groups.
2,3,3-Trimethyl-3H-indol-1-ium: Shares the trimethyl substitution but has a different core structure.
Uniqueness
2,2,3-Trimethyl-2H-oxiren-1-ium is unique due to its oxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic applications and material science.
特性
CAS番号 |
113613-33-5 |
|---|---|
分子式 |
C5H9O+ |
分子量 |
85.12 g/mol |
InChI |
InChI=1S/C5H9O/c1-4-5(2,3)6-4/h1-3H3/q+1 |
InChIキー |
POFRARSEPZJZLH-UHFFFAOYSA-N |
正規SMILES |
C[C+]1C(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
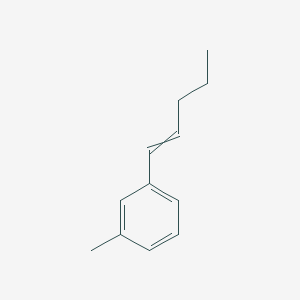
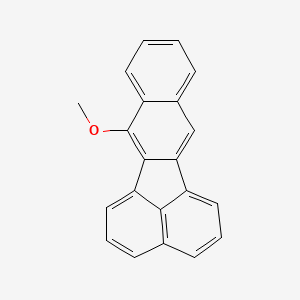
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
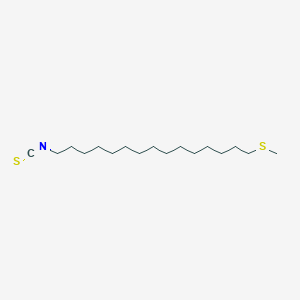


![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
